molecular formula C17H29N5O B7052667 3-Cyclohexyl-1-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]propan-1-one

3-Cyclohexyl-1-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]propan-1-one

Cat. No.: B7052667
M. Wt: 319.4 g/mol
InChI Key: ORPSIKGCCBWYKX-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]propan-1-one is a complex organic compound that features a cyclohexyl group, a triazole ring, and a piperazine moiety

Properties

IUPAC Name

3-cyclohexyl-1-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O/c23-17(7-6-16-4-2-1-3-5-16)21-11-8-20(9-12-21)10-13-22-15-18-14-19-22/h14-16H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPSIKGCCBWYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CCN(CC2)CCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-1-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]propan-1-one is unique due to its combination of a cyclohexyl group, a triazole ring, and a piperazine moiety. This structural arrangement provides distinct physicochemical properties and biological activities compared to other similar compounds .

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